Obeticholic Acid

Description

Propriétés

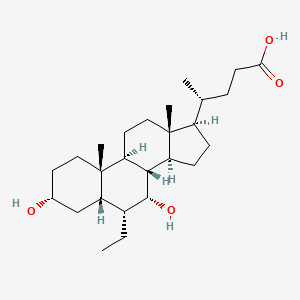

IUPAC Name |

(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17-,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXERDUOLZKYMJM-ZWECCWDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196671 | |

| Record name | Obeticholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

562.9±25 | |

| Record name | Obeticholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05990 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

459789-99-2 | |

| Record name | Obeticholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459789-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Obeticholic acid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459789992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Obeticholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05990 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Obeticholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OBETICHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0462Z4S4OZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

108-110 | |

| Record name | Obeticholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05990 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide to Farnesoid X Receptor (FXR) Activation by Obeticholic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2][3][4] Its activation by endogenous bile acids, most potently by chenodeoxycholic acid (CDCA), triggers a complex signaling cascade that maintains metabolic equilibrium.[5] Obeticholic acid (OCA), a semi-synthetic bile acid analogue, is a potent and selective FXR agonist.[6][7] It is approximately 100-fold more potent than CDCA in activating FXR.[7][8][9] This guide provides a comprehensive technical overview of FXR activation by OCA, detailing the molecular mechanisms, quantitative data, experimental protocols, and relevant signaling pathways.

Quantitative Data: Potency and Efficacy

This compound demonstrates significantly higher potency in activating FXR compared to its natural counterpart, chenodeoxycholic acid (CDCA). The half-maximal effective concentration (EC50) for OCA is in the nanomolar range, highlighting its strong affinity for the receptor.

| Ligand | Receptor | Assay Type | EC50 | Reference |

| This compound (OCA) | Human FXR | Transactivation Assay (HepG2 cells) | ~100 nM | [5][7] |

| This compound (OCA) | Human FXR | Cell-free Assay | ~100 nM | [5] |

| Chenodeoxycholic Acid (CDCA) | Human FXR | Transactivation Assay | ~10 µM | [5] |

| This compound (OCA) | Mouse FXR | Not Specified | Lower than human FXR | [10] |

Signaling Pathways

Upon binding to OCA, FXR undergoes a conformational change, leading to the recruitment of co-activators and the formation of a heterodimer with the Retinoid X Receptor (RXR).[4][10][11][12][13] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[10][11][12]

Core FXR Signaling Cascade

The activation of FXR by OCA initiates a signaling cascade that primarily regulates bile acid synthesis and transport. A key downstream target is the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[12][13] FXR activation induces the expression of SHP, which in turn represses the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[4][12][14] This negative feedback loop effectively reduces the production of bile acids.[14]

Simultaneously, FXR activation in intestinal enterocytes stimulates the expression and release of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents).[2][13][15] FGF19 travels to the liver via the portal circulation and binds to its receptor, FGFR4, on hepatocytes, which also leads to the repression of CYP7A1 expression.[2][13][15]

Furthermore, FXR activation upregulates the expression of several transporters involved in bile acid efflux, such as the Bile Salt Export Pump (BSEP) and the Organic Solute Transporter α/β (OSTα/β), promoting the removal of bile acids from hepatocytes and enterocytes.[5][7][15]

Experimental Protocols

Luciferase Reporter Gene Assay for FXR Activation

This assay is a highly sensitive and quantitative method to measure the activation of FXR by a ligand. It involves co-transfecting cells with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive promoter.[1]

Materials:

-

Mammalian cell line (e.g., HEK293 or HepG2)[1]

-

FXR expression vector[1]

-

Luciferase reporter vector with FXREs[1]

-

Internal control vector (e.g., Renilla luciferase)[1]

-

Transfection reagent[1]

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer

-

Luciferase assay reagent[1]

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.[1]

-

Transfection:

-

Prepare a transfection mix containing the FXR expression vector, FXRE-luciferase reporter vector, and the internal control vector.[1]

-

Add the transfection reagent according to the manufacturer's instructions.[1]

-

Add the transfection mix to the cells and incubate for 4-6 hours.[1]

-

Replace the transfection medium with fresh culture medium.[1]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound.

-

Add the diluted compounds to the transfected cells and incubate for 18-24 hours.[16]

-

-

Cell Lysis:

-

Luminometry:

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is a powerful technique used to identify the DNA binding sites of a specific protein, in this case, FXR, on a genome-wide scale when followed by sequencing (ChIP-seq).[17][18]

Materials:

-

Hepatocyte cell line (e.g., HepG2) or primary human hepatocytes[17]

-

This compound

-

Formaldehyde (B43269) (for cross-linking)[17]

-

Glycine (to quench cross-linking)[17]

-

Lysis buffer[17]

-

Sonication or enzymatic digestion equipment (for chromatin shearing)

-

Anti-FXR antibody[17]

-

Non-specific IgG antibody (as a negative control)[17]

-

Protein A/G magnetic beads[17]

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

Protocol:

-

Cell Treatment and Cross-linking:

-

Cell Lysis and Chromatin Shearing:

-

Immunoprecipitation:

-

Washing and Elution:

-

Wash the beads several times to remove non-specifically bound proteins and DNA.

-

Elute the protein-DNA complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating.

-

Degrade RNA with RNase A and proteins with Proteinase K.

-

Purify the DNA using a DNA purification kit.

-

-

Analysis: The purified DNA can be analyzed by qPCR to quantify FXR binding to specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[18]

Conclusion

This compound is a potent activator of the Farnesoid X Receptor, playing a crucial role in the regulation of bile acid, lipid, and glucose metabolism. The detailed signaling pathways and experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists in the field of drug development. Understanding the intricate molecular mechanisms of OCA-mediated FXR activation is paramount for the development of novel therapeutics targeting metabolic and inflammatory diseases.[6][14]

References

- 1. benchchem.com [benchchem.com]

- 2. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Farnesoid X receptor - Wikipedia [en.wikipedia.org]

- 5. This compound and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FXR activation by this compound or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative potency of this compound and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Farnesoid X Receptor Agonists this compound and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. ahajournals.org [ahajournals.org]

- 11. Activation of FXR by this compound induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is the mechanism of this compound? [synapse.patsnap.com]

- 15. This compound: A Farnesoid X Receptor Agonist for Primary Biliary Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Meta‐analysis and Consolidation of Farnesoid X Receptor Chromatin Immunoprecipitation Sequencing Data Across Different Species and Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Obeticholic Acid Signaling Pathways in Liver Disease: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Obeticholic acid (OCA) is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that is a master regulator of bile acid, lipid, and glucose metabolism.[1] OCA, a semi-synthetic derivative of the primary human bile acid chenodeoxycholic acid (CDCA), has demonstrated significant therapeutic potential in the management of chronic liver diseases, particularly Primary Biliary Cholangitis (PBC) and Nonalcoholic Steatohepatitis (NASH).[2][3] Its mechanism of action is multifaceted, primarily revolving around the activation of FXR in the liver and intestine. This activation triggers a cascade of signaling events that collectively reduce the synthesis and hepatotoxicity of bile acids, mitigate inflammation, and inhibit the progression of liver fibrosis. This technical guide provides a comprehensive overview of the core signaling pathways modulated by OCA, supported by quantitative data from pivotal preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the underlying molecular interactions and workflows.

Core Signaling Pathways of this compound

This compound exerts its pleiotropic effects on liver pathophysiology through the activation of FXR, which heterodimerizes with the Retinoid X Receptor (RXR) to regulate the expression of a suite of target genes.[1] The principal signaling axes are detailed below.

Regulation of Bile Acid Homeostasis

A primary mechanism of OCA is the restoration of bile acid homeostasis, which is often dysregulated in cholestatic and metabolic liver diseases.

-

Inhibition of Bile Acid Synthesis: In hepatocytes, OCA-activated FXR induces the expression of the Small Heterodimer Partner (SHP; encoded by the NR0B2 gene).[1] SHP, in turn, transcriptionally represses Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.[4] This leads to a reduction in the overall bile acid pool, alleviating the cytotoxic effects of excessive bile acid accumulation in the liver.[4]

-

Promotion of Bile Acid Efflux: OCA enhances the transport of bile acids out of hepatocytes. FXR activation upregulates the expression of the Bile Salt Export Pump (BSEP; ABCB11), a canalicular transporter responsible for secreting bile acids into the bile.[5] Additionally, it increases the expression of the basolateral efflux transporters Organic Solute Transporter alpha and beta (OSTα/OSTβ; SLC51A/SLC51B), which facilitate the return of bile acids to the portal circulation.[5]

Anti-inflammatory and Anti-fibrotic Pathways

Chronic liver injury is characterized by sustained inflammation and the progressive replacement of functional liver tissue with fibrotic scar tissue. OCA has been shown to counteract these processes through several mechanisms.

-

Inhibition of Pro-inflammatory Signaling: OCA-mediated FXR activation can suppress the activity of Nuclear Factor-kappa B (NF-κB), a key transcription factor that drives the expression of numerous pro-inflammatory cytokines.[3] This anti-inflammatory effect is crucial in mitigating the chronic inflammation that perpetuates liver damage.

-

Modulation of Inflammasome Activity: Recent studies have indicated that OCA can inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that promotes the maturation and secretion of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[1]

-

Suppression of Hepatic Stellate Cell Activation: Hepatic stellate cells (HSCs) are the primary cell type responsible for producing the extracellular matrix components that constitute fibrotic tissue. In response to liver injury, HSCs transdifferentiate into a pro-fibrogenic, myofibroblast-like phenotype. OCA has been shown to attenuate HSC activation, thereby reducing collagen deposition and fibrosis.[4]

Quantitative Data from Preclinical and Clinical Studies

The therapeutic effects of this compound have been quantified in numerous studies, ranging from in vitro and in vivo preclinical models to large-scale clinical trials.

Table 1: Summary of Key Preclinical In Vivo Data for this compound

| Animal Model | Disease Induction | OCA Dosage | Key Findings | Reference |

| Rat | Thioacetamide (TAA)-induced cirrhosis | 10 mg/kg/day | - Fibrosis Reduction: Significant decrease in hepatic hydroxyproline (B1673980) content and collagen type I mRNA expression.[4] | [4] |

| Mouse | Methionine-choline-deficient (MCD) diet-induced NASH | 0.4 mg/day | - Reduced Fibrogenesis: Significant decrease in hepatic L-hydroxyproline, α-SMA mRNA, and COL1A1 mRNA.[1] | [1] |

| Mouse | Carbon tetrachloride (CCl4)-induced fibrosis | 5 mg/kg/day | - Inhibition of HSC Activation: Significant reduction in α-SMA expression.[6] | [6] |

Table 2: Efficacy of this compound in the Phase 3 REGENERATE Trial (NASH with Fibrosis)

| Endpoint (at 18 months) | Placebo (n=311) | OCA 10 mg (n=312) | OCA 25 mg (n=308) | p-value (vs. Placebo) | Reference |

| Fibrosis Improvement (≥1 stage) with no worsening of NASH | 9.6% | 17.6% | 22.4% | <0.001 | [2] |

| NASH Resolution with no worsening of fibrosis | 8.0% | 11.2% | 11.7% | NS | [7] |

Table 3: Efficacy of this compound in the Phase 2 FLINT Trial (NASH)

| Endpoint (at 72 weeks) | Placebo (n=109) | OCA 25 mg (n=110) | p-value | Reference |

| Improvement in NAFLD Activity Score (≥2 points) with no worsening of fibrosis | 21% | 45% | 0.0002 | [8][9] |

| Fibrosis Improvement | 20% | 36% | 0.01 | [10] |

Table 4: Efficacy of this compound in the Phase 3 POISE Trial (PBC)

| Endpoint (at 12 months) | Placebo (n=73) | OCA 5-10 mg (n=73) | OCA 10 mg (n=71) | p-value (vs. Placebo) | Reference |

| Primary Composite Endpoint (ALP <1.67x ULN, ≥15% ALP reduction, and normal total bilirubin) | 10% | 46% | 47% | <0.001 | [11] |

Detailed Methodologies for Key Experiments

The following sections provide detailed protocols for key experimental assays used to elucidate the mechanisms of action of this compound.

FXR Transactivation Luciferase Reporter Assay

This cell-based assay is fundamental for quantifying the ability of a compound to activate the Farnesoid X Receptor.

-

Principle: The assay utilizes host cells (e.g., HEK293 or HepG2) co-transfected with an FXR expression vector and a luciferase reporter vector. The reporter vector contains the firefly luciferase gene under the control of a promoter with multiple copies of an FXR response element (FXRE). Activation of FXR by an agonist like OCA leads to the expression of luciferase, and the resulting luminescence is directly proportional to the extent of FXR activation. An internal control vector (e.g., expressing Renilla luciferase) is often co-transfected to normalize for variations in transfection efficiency.[1]

-

Protocol:

-

Cell Culture and Transfection: Seed host cells in a 96-well plate. Co-transfect the cells with the FXR expression vector, the FXRE-luciferase reporter vector, and the internal control vector using a suitable transfection reagent.

-

Compound Treatment: After an incubation period to allow for protein expression, treat the cells with varying concentrations of OCA or a vehicle control.

-

Cell Lysis and Luminescence Measurement: Following treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.[1]

-

References

- 1. This compound improves hepatic steatosis and inflammation by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunohistochemistry of liver tissue sections [protocols.io]

- 3. benchchem.com [benchchem.com]

- 4. FXR agonist this compound reduces hepatic inflammation and fibrosis in a rat model of toxic cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combined this compound and apoptosis inhibitor treatment alleviates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound prevents carbon tetrachloride-induced liver fibrosis through interaction between farnesoid X receptor and Smad3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bosterbio.com [bosterbio.com]

- 9. Western blot protocol | Abcam [abcam.com]

- 10. research.rug.nl [research.rug.nl]

- 11. researchgate.net [researchgate.net]

The Genesis of a First-in-Class FXR Agonist: A Technical Guide to the Discovery and Synthesis of Obeticholic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and synthesis of obeticholic acid (OCA), a potent and selective farnesoid X receptor (FXR) agonist. From its rational design as a modified bile acid to its multi-step chemical synthesis and pivotal role in demonstrating the therapeutic potential of FXR activation in chronic liver diseases, this document provides a comprehensive overview for the scientific community. We will explore the seminal preclinical and clinical data, detailed experimental methodologies, and the intricate signaling pathways that underpin its mechanism of action.

Discovery and Rationale: Enhancing Nature's Design

The journey to this compound began with the identification of the endogenous bile acid, chenodeoxycholic acid (CDCA), as the natural ligand for the farnesoid X receptor (FXR) in 1999.[1] FXR was recognized as a key nuclear receptor regulating bile acid, lipid, and glucose metabolism, making it an attractive therapeutic target for liver diseases.[2][3] However, CDCA's potency as an FXR agonist is modest.

A research program initiated by Roberto Pellicciari and his group at the University of Perugia, Italy, which began in 1982, culminated in the discovery of this compound.[4][5] Their work, published in the Journal of Medicinal Chemistry in 2002, described the synthesis of a series of alkyl-substituted derivatives of CDCA.[4][5] The key innovation was the introduction of an ethyl group at the 6α position of the CDCA scaffold. This structural modification yielded 6α-ethyl-chenodeoxycholic acid, later named this compound, which demonstrated a significantly enhanced potency for FXR activation, approximately 100-fold greater than that of CDCA.[6]

This pioneering work provided a first-in-class FXR agonist and laid the groundwork for its development as a therapeutic agent for primary biliary cholangitis (PBC) and other chronic liver diseases.[2][4]

Chemical Synthesis of this compound

This compound is a semi-synthetic derivative of chenodeoxycholic acid.[2] The synthesis has evolved from the initial laboratory-scale methods to more refined, scalable processes. Below are the key steps involved in a representative synthesis.

Experimental Protocol: Synthesis of this compound

A common synthetic route starts with the protection of the hydroxyl groups of chenodeoxycholic acid, followed by stereoselective alkylation at the C6 position, and subsequent deprotection and purification. More recent and scalable methods have been developed to improve yield and reduce the use of hazardous reagents.

One improved synthesis approach involves the following key transformations:

-

Selective Oxidation: The 7-hydroxyl group of CDCA methyl ester is selectively oxidized to a ketone.

-

Enolate Formation and Alkylation: A strong base, such as lithium diisopropylamide (LDA), is used to form the enolate at the C6 position, which is then alkylated with an ethyl halide (e.g., ethyl iodide) to introduce the 6α-ethyl group. This step is crucial for establishing the correct stereochemistry.

-

Ketone Reduction: The 7-keto group is reduced back to a hydroxyl group, typically with a reducing agent like sodium borohydride, to yield the 7α-hydroxyl configuration.

-

Hydrolysis: The methyl ester is hydrolyzed to the carboxylic acid to afford this compound.

-

Purification: The final product is purified by crystallization.

More recent, kilogram-scale processes have been developed that utilize a "telescoped" synthesis, where multiple steps are performed in a single pot to improve efficiency and yield.[1]

Mechanism of Action: FXR Agonism and Downstream Signaling

This compound exerts its therapeutic effects by potently and selectively activating the farnesoid X receptor. FXR is a nuclear receptor that forms a heterodimer with the retinoid X receptor (RXR).[2][7] Upon binding by OCA, this complex translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[8][9]

Key Signaling Pathways Modulated by this compound:

-

Bile Acid Synthesis and Transport: FXR activation in hepatocytes inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. This is mediated through the induction of the small heterodimer partner (SHP).[7][10] In the intestine, FXR activation induces the expression of fibroblast growth factor 19 (FGF19), which also signals to the liver to suppress CYP7A1.[7][10] Furthermore, OCA upregulates the expression of the bile salt export pump (BSEP), a canalicular transporter responsible for pumping bile acids out of hepatocytes.[10]

-

Inflammation and Fibrosis: FXR activation has been shown to have anti-inflammatory and anti-fibrotic effects. In preclinical models, OCA has been demonstrated to suppress pro-inflammatory signaling pathways, such as NF-κB, and reduce the activation of hepatic stellate cells, which are key drivers of liver fibrosis.[7]

Preclinical and Clinical Evidence

The therapeutic potential of this compound has been evaluated in a range of preclinical models and pivotal clinical trials, primarily in primary biliary cholangitis (PBC) and non-alcoholic steatohepatitis (NASH).

Preclinical Studies

In various animal models of cholestasis and liver fibrosis, OCA has demonstrated significant efficacy.

-

Bile Duct Ligation (BDL) Model: In rats and mice with BDL, a model of cholestatic liver injury, OCA treatment reduced liver injury markers, inflammation, and fibrosis.

-

Methionine and Choline-Deficient (MCD) Diet Model: In mice fed an MCD diet, a model of NASH, OCA administration improved hepatic steatosis, inflammation, and fibrosis.[4]

Experimental Protocol: Methionine and Choline-Deficient (MCD) Diet-Induced NASH Model in Mice

-

Animals: Male C57BL/6 mice, 6-8 weeks old.

-

Diet: Mice are fed an MCD diet or a standard control diet for a period of 6 weeks to induce NASH.

-

Treatment: Following the induction period, mice are administered this compound (e.g., 10 mg/kg/day) or vehicle control via oral gavage daily for a specified duration (e.g., 4-8 weeks).

-

Endpoint Analysis: At the end of the treatment period, animals are euthanized, and blood and liver tissue are collected.

-

Assessments:

-

Serum analysis: Measurement of ALT, AST, and other liver injury markers.

-

Histopathology: Liver sections are stained with H&E for assessment of steatosis, inflammation, and ballooning (NAFLD Activity Score), and with Sirius Red for quantification of fibrosis.

-

Gene expression analysis: Hepatic expression of genes involved in fibrosis (e.g., Col1a1, TIMP1) and inflammation (e.g., Tnf-α, Ccl2) is measured by qRT-PCR.

-

Clinical Trials

Two landmark clinical trials have been instrumental in establishing the clinical utility of this compound: the POISE trial in PBC and the FLINT trial in NASH.

The Phase 3 POISE trial was a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of this compound in patients with PBC who had an inadequate response to or were intolerant of ursodeoxycholic acid (UDCA).[11]

The Phase 2b FLINT trial was a multicenter, randomized, double-blind, placebo-controlled study that assessed the efficacy and safety of this compound in patients with non-cirrhotic NASH.[1][12]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: FXR Agonist Potency

| Compound | EC50 (nM) for FXR Activation | Fold Potency vs. CDCA |

| Chenodeoxycholic Acid (CDCA) | ~10,000 | 1x |

| This compound (OCA) | ~100 | ~100x |

Table 2: Efficacy Results from the POISE Trial (12 Months)

| Outcome | Placebo (n=73) | OCA 5-10 mg (n=70) | OCA 10 mg (n=73) |

| Primary Endpoint Achievement (%) | 10% | 46% (p<0.001) | 47% (p<0.001) |

| Mean Change in ALP (U/L) | -5.4 | -113.1 | -130.3 |

| Mean Change in Total Bilirubin (mg/dL) | +0.02 | -0.05 | -0.02 |

Table 3: Efficacy Results from the FLINT Trial (72 Weeks)

| Outcome | Placebo (n=142) | OCA 25 mg (n=141) |

| Primary Endpoint Achievement (%) | 21% | 45% (p=0.0002) |

| (≥2-point improvement in NAS without worsening of fibrosis) | ||

| Fibrosis Improvement (≥1 stage) (%) | 19% | 35% (p=0.004) |

| NASH Resolution (%) | 8% | 19% (p=0.005) |

Table 4: Common Adverse Events in Clinical Trials

| Adverse Event | Placebo | This compound |

| Pruritus | 19-38% | 56-70% |

| Fatigue | 12-25% | 18-22% |

| Headache | 10-15% | 11-18% |

Conclusion

The discovery and development of this compound represent a landmark achievement in hepatology, validating the farnesoid X receptor as a druggable target for chronic liver diseases. Its journey from a rationally designed synthetic bile acid analogue to a clinically approved therapy for PBC has paved the way for a new class of therapeutics. The in-depth understanding of its synthesis, mechanism of action, and clinical effects, as detailed in this guide, provides a solid foundation for further research and development in the field of FXR agonists and the broader landscape of liver disease treatment.

References

- 1. Farnesoid X nuclear receptor ligand this compound for non-cirrhotic, non-alcoholic steatohepatitis (FLINT): a multicentre, randomised, placebo-controlled trial [natap.org]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. This compound improves hepatic steatosis and inflammation by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound improves fetal bile acid profile in a mouse model of gestational hypercholanemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. mdpi.com [mdpi.com]

- 8. Activation of FXR by this compound induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. This compound, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2minutemedicine.com [2minutemedicine.com]

- 12. natap.org [natap.org]

An In-depth Technical Guide to Obeticholic Acid: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of obeticholic acid (OCA), a semi-synthetic bile acid analogue and a potent agonist of the farnesoid X receptor (FXR).[1][2][3][4] OCA is the first, and thus far only, FXR agonist approved for clinical use in certain liver diseases.[3] This document details its chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols, presenting quantitative data in a structured format for ease of comparison and analysis.

Chemical Structure and Physicochemical Properties

This compound is chemically known as 6α-ethyl-chenodeoxycholic acid.[2][5] It is a semi-synthetic derivative of the primary human bile acid, chenodeoxycholic acid (CDCA), with the addition of an ethyl group at the 6α position.[2][3] This modification makes OCA approximately 100 times more potent as an FXR agonist than CDCA.[5][6][7]

Chemical Identifiers:

-

IUPAC Name: (4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid[8]

-

Synonyms: 6α-ethyl-chenodeoxycholic acid, 6-ECDCA, INT-747[2][3][5][8]

-

CAS Number: 459789-99-2[8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 420.6 g/mol | [9][11] |

| Appearance | White to beige powder/solid | [4][12] |

| Melting Point | 562.9 ± 25.0 °C (Predicted) | [4] |

| Solubility | Soluble in DMSO (up to 35 mg/ml), Ethanol (up to 25 mg/ml) | [4] |

| XLogP3 | 5.7 | [9][11] |

| Hydrogen Bond Donor Count | 3 | [9][11] |

| Hydrogen Bond Acceptor Count | 4 | [9][11] |

| Topological Polar Surface Area | 77.8 Ų | [9][11] |

| Storage Temperature | 2-8°C | [12] |

Synthesis Overview

The synthesis of this compound has evolved to improve scalability and yield. Early methods involved the introduction of an alkyl substitution from 7-keto-lithocholic acid, but these processes had drawbacks such as cryogenic temperatures, the use of toxic reagents, and low overall yields.[13] More recent, scalable processes have been developed. For instance, a four-step process has been developed that can achieve over 70% yield on a kilogram scale, with impurities controlled below 0.10%.[13] Other novel synthetic routes have been developed starting from cholic acid, a cheap and readily available material, with an overall yield of 36% over 11 steps.[14] A key strategy in some modern syntheses involves the protection of the 3α-hydroxyl and 24-carboxylic acid groups, followed by a series of reduction and epimerization steps to introduce the 6α-ethyl group and establish the correct stereochemistry.[15]

Pharmacological Properties and Mechanism of Action

This compound is a potent and selective agonist for the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestines.[1][16][17] FXR is a master regulator of bile acid, inflammatory, fibrotic, and metabolic pathways.[16][17]

The activation of FXR by OCA initiates a complex signaling cascade that regulates bile acid homeostasis. In the liver, FXR activation directly stimulates the bile salt export pump (BSEP), which increases the excretion of bile acids from hepatocytes into the bile canaliculi.[16][18] In the intestine, FXR activation induces the production and release of Fibroblast Growth Factor 19 (FGF-19).[3][6] FGF-19 then travels through the portal circulation to the liver, where it binds to the FGF receptor 4 (FGFR4).[18] This binding event suppresses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic pathway of bile acid synthesis from cholesterol.[16][17][18]

Additionally, FXR activation upregulates the small heterodimer partner (SHP), which further inhibits CYP7A1, providing a dual mechanism to reduce bile acid production.[6][16] These actions collectively limit the size of the circulating bile acid pool, promote choleresis (bile flow), and reduce the hepatic exposure to toxic levels of bile acids.[17][18]

Caption: this compound's FXR-mediated signaling pathway in the intestine and liver.

-

Regulation of Bile Acid Homeostasis: OCA decreases the synthesis of bile acids from cholesterol and increases their transport out of liver cells, thereby reducing the overall bile acid pool and protecting hepatocytes from bile acid toxicity.[1][16][17]

-

Anti-inflammatory Effects: FXR activation by OCA can suppress pro-inflammatory signaling pathways, such as NF-κB, reducing the expression of inflammatory cytokines.[3] It has also been shown to inhibit the activation of the NLRP3 inflammasome, leading to decreased production of IL-1β.[3][19]

-

Anti-fibrotic Effects: OCA has demonstrated anti-fibrotic properties by suppressing the activation of hepatic stellate cells, which are key mediators in the development of liver fibrosis.[16]

-

Metabolic Regulation: FXR activation influences glucose and lipid metabolism. It can improve insulin (B600854) sensitivity, reduce hepatic gluconeogenesis, and modulate lipid metabolism by decreasing triglyceride synthesis.[16]

Quantitative Pharmacological and Clinical Data

| Parameter | Value | Reference(s) |

| Potency | ~100-fold more potent than the endogenous ligand chenodeoxycholic acid (CDCA) | [5][6] |

| Absorption | Well absorbed after oral administration | [1] |

| Metabolism | Extensively metabolized in the liver via conjugation with glycine (B1666218) and taurine.[1][20] These conjugated products are secreted into bile and absorbed in the small intestine.[20] | [1][20] |

| Excretion | Primarily excreted in feces through bile | [1] |

| Half-life | 4 to 6 days (Note: One source indicates 4-6 hours, but this appears to be an outlier) | [1] |

| Trial Name / Study | Indication | Dosage(s) | Key Efficacy Endpoints & Results | Reference(s) |

| POISE (Phase 3) | Primary Biliary Cholangitis (PBC) | 5-10 mg or 10 mg daily | Primary Endpoint (ALP <1.67x ULN and total bilirubin (B190676) normal): Achieved by 47% (10 mg) and 46% (5-10 mg) of patients vs. 10% in placebo group (P<0.001).[21] Significant reductions in ALP and total bilirubin were observed.[21] | [21] |

| Monotherapy (Phase 2) | Primary Biliary Cholangitis (PBC) | 10 mg or 50 mg daily | Primary Endpoint (% change in ALP): Significant dose-dependent reduction in ALP vs. placebo.[7] Biochemical improvements were sustained for up to 6 years in an open-label extension.[7] | [7] |

| FLINT (Phase 2b) | Nonalcoholic Steatohepatitis (NASH) | 25 mg daily | Primary Endpoint (≥2-point decrease in NAFLD Activity Score with no worsening of fibrosis): Achieved by 45% of OCA group vs. 21% of placebo group (P=0.0002).[22] Improvement in fibrosis was observed in 35% of OCA group vs. 19% of placebo group.[22] | [22][23] |

| REGENERATE (Phase 3) | NASH with Fibrosis | 10 mg or 25 mg daily | Endpoint (Fibrosis improvement by ≥1 stage with no worsening of NASH at 18 months): Achieved by 18% (10 mg OCA) and 23% (25 mg OCA) vs. 12% in placebo group.[21] | [21] |

Note: ULN = Upper Limit of Normal

Experimental Protocols

This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in bulk drug and pharmaceutical dosage forms, based on published methodologies.[24][25][26]

Objective: To develop and validate a simple, precise, and accurate RP-HPLC method for the estimation of this compound.

Materials and Instrumentation:

-

Instrument: HPLC system with UV or PDA detector (e.g., WATERS HPLC 2965).[26]

-

Column: C18 column (e.g., Ascentis 150mm x 4.6 mm, 5µm).[26]

-

Reagents: HPLC grade acetonitrile (B52724), orthophosphoric acid (OPA), and milli-Q water.[24][26]

-

Standard: this compound reference standard.

Chromatographic Conditions:

-

Mobile Phase: A mixture of 0.1% orthophosphoric acid in water and acetonitrile. Ratios vary, with common examples being 55:45 (v/v) or 60:40 (v/v).[24][25][26] The mobile phase should be filtered and degassed.

-

Flow Rate: 1.0 mL/min.[26]

-

Injection Volume: 10 µL.[26]

-

Column Temperature: Ambient.

Procedure:

-

Buffer Preparation: Prepare 0.1% OPA by diluting 1 mL of orthophosphoric acid in 1000 mL of milli-Q water.[24]

-

Mobile Phase Preparation: Mix the buffer and acetonitrile in the desired ratio (e.g., 550 mL buffer with 450 mL acetonitrile).[24][25] Sonicate to degas.

-

Standard Solution Preparation: Prepare a stock solution of OCA in a suitable diluent (e.g., mobile phase). Create a series of calibration standards by diluting the stock solution to cover a range of 50% to 150% of the expected sample concentration.[24]

-

Sample Solution Preparation: Prepare sample solutions from the bulk drug or pharmaceutical dosage form to achieve a target concentration within the calibration range.

-

Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions.

-

Quantification: Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Validation Parameters (as per ICH Q2(R1) guidelines):

-

Linearity: Assessed over a range of 50-150% of the standard concentration. The correlation coefficient (R²) should be ≥0.999.[24][26]

-

Accuracy: Determined by recovery studies at 50%, 100%, and 150% levels. Mean percentage recoveries should be within 98-102%.[25]

-

Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (%RSD) should be less than 2%.[26]

-

Specificity: The method should be able to resolve the OCA peak from any impurities or excipients.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on signal-to-noise ratio or the calibration curve slope.

Caption: General workflow for the development and validation of an RP-HPLC method for this compound.

This protocol describes a general cell-based luciferase reporter assay to determine the FXR agonist activity of this compound.

Objective: To quantify the ability of this compound to activate the farnesoid X receptor in a cellular context.

Materials and Cell Lines:

-

Cell Line: A suitable cell line that does not endogenously express high levels of FXR, such as HepG2 human hepatoma cells.

-

Plasmids:

-

An expression vector for human FXR.

-

A reporter plasmid containing multiple copies of an FXR response element (FXRE) upstream of a luciferase gene.

-

A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

-

-

Reagents: Cell culture medium, fetal bovine serum (FBS), transfection reagent (e.g., FuGene 6), this compound, and a luciferase assay system.

Procedure:

-

Cell Culture: Culture HepG2 cells in appropriate medium supplemented with FBS.

-

Transfection: Seed cells in multi-well plates. Co-transfect the cells with the FXR expression vector, the FXRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[27]

-

Compound Treatment: After an incubation period to allow for plasmid expression (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the compound for a defined period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.[28]

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency.

-

Calculate the fold induction of luciferase activity for each OCA concentration relative to the vehicle control.

-

Plot the fold induction against the logarithm of the OCA concentration and fit the data to a dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response).

-

This technical guide provides a foundational understanding of this compound for professionals in the field of drug development and biomedical research. The provided data and protocols serve as a resource for further investigation and application of this significant therapeutic agent.

References

- 1. m.youtube.com [m.youtube.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 459789-99-2 [chemicalbook.com]

- 5. pnas.org [pnas.org]

- 6. This compound, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A randomized trial of this compound monotherapy in patients with primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C26H44O4 | CID 447715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. GSRS [precision.fda.gov]

- 11. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 12. ≥98% (HPLC), FXR agonist, powder | Sigma-Aldrich [sigmaaldrich.com]

- 13. thieme-connect.com [thieme-connect.com]

- 14. A facile synthesis of ursodeoxycholic acid and this compound from cholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. What is the mechanism of this compound? [synapse.patsnap.com]

- 17. droracle.ai [droracle.ai]

- 18. This compound: A Farnesoid X Receptor Agonist for Primary Biliary Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound improves hepatic steatosis and inflammation by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. This compound—A Pharmacological and Clinical Review [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Emerging role of this compound in the management of nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Analytical Method Development and Validation of this compound Along With Stability Indicating Method by Quality by Design Approach – Oriental Journal of Chemistry [orientjchem.org]

- 25. researchgate.net [researchgate.net]

- 26. ijper.org [ijper.org]

- 27. Activation of FXR by this compound induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]

- 28. FXR activation by this compound elevates liver LDL receptor expression by mRNA stabilization and reduces plasma LDL-cholesterol in mice - PMC [pmc.ncbi.nlm.nih.gov]

Obeticholic Acid and the Regulation of Bile Acid Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Obeticholic acid (OCA) is a potent, selective agonist for the farnesoid X receptor (FXR), a nuclear receptor that serves as a master regulator of bile acid, lipid, and glucose metabolism.[1][2][3] As a semi-synthetic analogue of the primary human bile acid chenodeoxycholic acid (CDCA), OCA is approximately 100 times more potent than its natural counterpart, enabling robust activation of FXR-mediated signaling pathways.[4][5][6][7][8] This guide provides a detailed examination of the molecular mechanisms through which OCA restores bile acid homeostasis, presenting key quantitative data on its effects, methodologies for relevant experimental studies, and visual representations of the core signaling pathways.

Core Mechanism: Farnesoid X Receptor (FXR) Activation

FXR is predominantly expressed in the liver and intestines, the primary sites of bile acid synthesis and enterohepatic circulation.[1][5] It functions as a ligand-activated transcription factor. Upon binding by an agonist like OCA, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[9][10] Through this mechanism, OCA orchestrates a multi-faceted response to reduce the synthesis of bile acids, protect liver cells from bile acid-induced toxicity (cholestasis), and enhance their elimination.[1][11]

Regulation of Bile Acid Synthesis

OCA leverages two synergistic, FXR-dependent pathways—one hepatic and one intestinal—to suppress the de novo synthesis of bile acids from cholesterol. The rate-limiting step in this process is catalyzed by the enzyme cholesterol 7α-hydroxylase (CYP7A1).[1][3]

-

Hepatic Pathway: In hepatocytes, OCA-activated FXR directly induces the expression of the Small Heterodimer Partner (SHP), another nuclear receptor.[1][4] SHP, in turn, inhibits the activity of key transcription factors like Liver Receptor Homolog-1 (LRH-1), which are required for the transcription of the CYP7A1 gene.[3][5][12] This leads to a direct reduction in CYP7A1 levels in the liver.

-

Intestinal Pathway: In the enterocytes of the terminal ileum, OCA binding to FXR potently stimulates the synthesis and secretion of Fibroblast Growth Factor 19 (FGF19).[4][5][13][14] FGF19 is released into the portal circulation, travels to the liver, and binds to its cognate receptor complex, FGFR4/β-Klotho, on the surface of hepatocytes.[12][13][14][15] This binding event activates intracellular signaling cascades (including ERK1/2 and JNK pathways) that strongly repress the transcription of CYP7A1, providing a powerful, indirect mechanism for feedback inhibition.[12][13][16][17]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich‐cultured human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound for Primary Biliary Cholangitis [mdpi.com]

- 6. This compound, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Farnesoid X Receptor Agonists this compound and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A randomized trial of this compound monotherapy in patients with primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of FXR by this compound induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmaco-nutraceutical improvement of the response to this compound with omega-3 polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | The Role of FGF19 and MALRD1 in Enterohepatic Bile Acid Signaling [frontiersin.org]

- 14. The Role of FGF19 and MALRD1 in Enterohepatic Bile Acid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7α-hydroxylase gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Advances in the Digestive, Metabolic and Therapeutic Effects of Farnesoid X Receptor and Fibroblast Growth Factor 19: From Cholesterol to Bile Acid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Obeticholic Acid in Liver Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM), leading to cirrhosis and liver failure.[1][2] Obeticholic acid (OCA), a potent and selective farnesoid X receptor (FXR) agonist, has emerged as a promising therapeutic agent for liver fibrosis.[1] A semi-synthetic derivative of the primary human bile acid chenodeoxycholic acid (CDCA), OCA is approximately 100-fold more potent in activating FXR than its natural counterpart.[1][3] Preclinical studies have consistently demonstrated the anti-fibrotic and anti-inflammatory effects of OCA across various animal models of liver disease.[4] This technical guide provides a comprehensive overview of the preclinical data on OCA in liver fibrosis, detailing its mechanism of action, summarizing key quantitative findings, outlining experimental protocols, and visualizing the core signaling pathways.

Mechanism of Action

This compound's primary therapeutic effects in liver fibrosis are mediated through the activation of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1] FXR activation orchestrates a complex network of signaling pathways that collectively reduce hepatic injury, inflammation, and fibrosis.

Key Mechanisms:

-

Inhibition of Hepatic Stellate Cell (HSC) Activation: Upon liver injury, quiescent HSCs transdifferentiate into activated, myofibroblast-like cells, which are the primary source of ECM proteins. OCA-mediated FXR activation has been shown to suppress HSC activation.[5]

-

Downregulation of Pro-inflammatory Pathways: FXR activation antagonizes the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB).[1] By inhibiting NF-κB signaling, OCA reduces the expression of pro-inflammatory cytokines, which are key drivers of HSC activation and fibrogenesis.[1][6]

-

Modulation of Bile Acid Homeostasis: By activating FXR, OCA regulates bile acid synthesis and transport, reducing the levels of cytotoxic bile acids that can contribute to liver injury.[7]

-

Interaction with TGF-β/Smad Signaling: Transforming growth factor-beta (TGF-β) is a potent pro-fibrogenic cytokine. Preclinical evidence suggests that OCA can interfere with the TGF-β signaling pathway by promoting the interaction between FXR and Smad3, a key downstream mediator of TGF-β.[8]

-

Inhibition of the NLRP3 Inflammasome: Recent studies have indicated that OCA can suppress the activation of the NLRP3 inflammasome, a multiprotein complex that drives the production of pro-inflammatory cytokines IL-1β and IL-18, thereby reducing hepatic inflammation.[4][5]

Signaling Pathway of this compound in Liver Fibrosis

Caption: this compound's Anti-fibrotic Mechanism of Action.

Summary of Preclinical Data

The anti-fibrotic efficacy of OCA has been evaluated in several well-established animal models of liver fibrosis. The following tables summarize the key quantitative findings from these studies.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis

| Animal Model | OCA Dosage | Duration of Treatment | Key Findings | Reference |

| Mice | 5 mg/kg/day | 3 and 6 weeks | Alleviated hepatic injury in the 6-week group. Inhibited α-SMA expression and pSmad3 activation at both 3 and 6 weeks. | [8] |

| Rats | Not specified | Not specified | CCl4 is a widely used hepatotoxin to induce liver fibrosis in rodents. | [9] |

Thioacetamide (TAA)-Induced Liver Fibrosis

| Animal Model | OCA Dosage | Duration of Treatment | Key Findings | Reference |

| Rats | 30 mg/kg (2 doses) | 24 hours | Reactivated FXR downstream signaling and decreased portal pressure by lowering intrahepatic vascular resistance. Improved endothelial vasorelaxation. | [10] |

Diet-Induced Non-Alcoholic Steatohepatitis (NASH) and Fibrosis

| Animal Model | OCA Dosage | Duration of Treatment | Key Findings | Reference |

| Mice (MCD diet) | 0.4 mg/day | 24 days | Significantly alleviated liver steatosis and inflammation compared to vehicle-treated mice. | [4] |

| Mice (High-fat diet) | 0.16% in diet (high dose) | 8 weeks | High-dose OCA induced hepatic stellate cell activation and liver fibrosis in an FXR-dependent manner, suggesting a potential for dose-dependent toxicity. | [11] |

| Zucker (fa/fa) rats | 10 mg/kg/day | Not specified | Protected against weight gain and fat accumulation in the liver. | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments cited in this guide.

Induction of Liver Fibrosis in Rodents

Objective: To induce liver fibrosis through chronic hepatotoxic injury.

Protocol:

-

Animal Model: Male C57BL/6 mice or Wistar/Sprague-Dawley rats.[8][12]

-

Reagent Preparation: Prepare a 50% solution of CCl4 in olive oil or corn oil.[12][13]

-

Administration: Administer the CCl4 solution via intraperitoneal (i.p.) injection.

-

Duration: 4 to 8 weeks to establish significant fibrosis.[6][13]

-

Control Group: Administer the vehicle (e.g., olive oil) alone using the same volume and schedule.[12]

Objective: To induce liver fibrosis and portal hypertension.

Protocol:

-

Reagent Preparation: Dissolve TAA in 0.9% saline.[14]

-

Administration: Administer TAA via intraperitoneal (i.p.) injection at a dose of 200 mg/kg body weight, twice a week.[15]

-

Duration: 12 to 13 weeks to induce cirrhosis.[15]

-

Control Group: Administer saline vehicle via i.p. injection.

Objective: To induce features of non-alcoholic steatohepatitis (NASH), including steatosis, inflammation, and fibrosis.

Protocol:

-

Animal Model: Male C57BL/6 mice, 6-8 weeks old.[4]

-

Diet: Provide a methionine-choline-deficient (MCD) diet ad libitum.[4]

-

Duration: 4 to 24 weeks to achieve varying stages of NASH and fibrosis.[4]

-

Control Group: Feed mice a standard chow diet.[4]

This compound Treatment

Objective: To evaluate the therapeutic efficacy of OCA on established liver fibrosis.

Protocol:

-

Drug Preparation: Suspend OCA in a suitable vehicle, such as phosphate-buffered saline (PBS) or carboxymethylcellulose.

-

Administration: Administer OCA daily via oral gavage.[8][10]

-

Dosage: Dosages in preclinical studies typically range from 5 to 30 mg/kg/day in mice and rats.[8][10]

-

Treatment Period: Initiate OCA treatment either concurrently with the fibrotic insult or after fibrosis has been established, and continue for a predefined period (e.g., 3-6 weeks).[8]

Assessment of Liver Fibrosis

Objective: To quantify the extent of liver fibrosis.

Methods:

-

Histological Analysis:

-

Harvest liver tissue and fix in 10% neutral buffered formalin.

-

Embed in paraffin (B1166041) and section at 4-5 µm.

-

Stain with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition.

-

-

Hydroxyproline (B1673980) Assay:

-

Quantify the total collagen content in the liver by measuring the hydroxyproline concentration, a major component of collagen.

-

-

Immunohistochemistry/Western Blot:

-

Assess the expression of key fibrotic markers such as alpha-smooth muscle actin (α-SMA) and transforming growth factor-beta (TGF-β).

-

Experimental Workflow for Preclinical OCA Studies in Liver Fibrosis

Caption: A generalized workflow for preclinical OCA studies.

Conclusion

Preclinical studies have robustly demonstrated the anti-fibrotic and anti-inflammatory effects of this compound in various animal models of liver fibrosis.[4] The mechanism of action is primarily driven by the activation of the farnesoid X receptor, which in turn modulates multiple pathways involved in inflammation, fibrosis, and bile acid metabolism.[1][7] The data summarized in this technical guide provide a strong rationale for the continued investigation of OCA as a therapeutic agent for liver fibrosis. However, it is noteworthy that some studies have raised concerns about potential dose-dependent hepatotoxicity, highlighting the importance of careful dose selection in clinical settings.[11] Further research is warranted to fully elucidate the long-term safety and efficacy of OCA and to explore its potential in combination therapies for the treatment of advanced liver fibrosis.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. Therapeutic implications of this compound, a farnesoid X receptor agonist, in the treatment of liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound improves hepatic steatosis and inflammation by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. This compound prevents carbon tetrachloride-induced liver fibrosis through interaction between farnesoid X receptor and Smad3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Experimental models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a farnesoid X receptor agonist, improves portal hypertension by two distinct pathways in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | this compound Induces Hepatoxicity Via FXR in the NAFLD Mice [frontiersin.org]

- 12. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. An update on animal models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of Obeticholic Acid on Hepatic Stellate Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of obeticholic acid (OCA) on hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Concepts: this compound and Hepatic Stellate Cell Activation

This compound is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1][2] FXR plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[1] In the context of liver fibrosis, the activation of FXR by OCA has demonstrated significant anti-inflammatory and anti-fibrotic effects.[3][4]

Hepatic stellate cells are pericytes located in the perisinusoidal space of the liver. In a healthy liver, they are in a quiescent state, storing vitamin A.[5] Upon liver injury, HSCs undergo a process called "activation," transforming into proliferative, fibrogenic, and contractile myofibroblasts.[5] Activated HSCs are the major source of extracellular matrix (ECM) proteins, the excessive accumulation of which leads to liver fibrosis.[5]

A pivotal aspect of OCA's mechanism of action in vitro is the emerging understanding that its anti-fibrotic effects on HSCs are largely indirect. Evidence strongly suggests that OCA primarily acts on other liver cell types, such as Kupffer cells (the resident macrophages of the liver) and liver sinusoidal endothelial cells (LSECs), to suppress inflammatory signaling, which in turn reduces the activation of HSCs.[1][5]

Experimental Protocols

This section details common in vitro methodologies used to study the effects of OCA on HSCs.

Cell Culture

Human Hepatic Stellate Cell Line (LX-2):

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells upon reaching 80-90% confluency.

Primary Human Hepatic Stellate Cells:

-

Coating of Culture Vessels: Coat plates or flasks with Collagen Type I (56 µg/mL in sterile 70% ethanol) overnight in a laminar flow hood.[6]

-

Thawing: Rapidly thaw cryopreserved cells in a 37°C water bath. Transfer the cell suspension to a sterile conical tube containing pre-warmed Stellate Cell Medium.[6]

-

Plating and Culture: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and plate onto the collagen-coated vessels.[6]

-

Culture Medium: Specialized Hepatic Stellate Cell Growth Medium.[6]

In Vitro Activation of Hepatic Stellate Cells

To mimic the fibrotic environment, HSCs are often activated in vitro prior to or during treatment with OCA. A common method involves:

-

TGF-β1 Stimulation: Treatment of LX-2 cells with Transforming Growth Factor-beta 1 (TGF-β1) at a concentration of 1 ng/mL to 10 ng/mL for 24-48 hours to induce the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen.[1][5]

This compound Treatment

-

Preparation: Dissolve OCA in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Further dilute the stock solution in culture medium to the desired final concentrations.

-

Treatment Concentrations: In vitro studies typically use OCA concentrations ranging from 0.1 µM to 10 µM.[1][5]

-

Treatment Duration: The incubation period with OCA can vary from 24 to 72 hours, depending on the specific experimental endpoint.

Analysis of Gene and Protein Expression

-

Quantitative Real-Time PCR (qRT-PCR): To quantify the mRNA expression of key fibrotic and inflammatory genes (e.g., ACTA2 (α-SMA), COL1A1, TGFB1, TIMP1).

-

Western Blotting: To assess the protein levels of α-SMA, collagen, and other relevant signaling proteins.

-

Immunocytochemistry: To visualize the expression and localization of proteins like α-SMA within the cells.

Quantitative Data Summary

The following tables summarize the quantitative findings from in vitro studies on the effects of OCA on HSCs and other relevant liver cells.

| Cell Type | Treatment | Concentration of OCA | Key Findings | Reference |

| Primary Murine HSCs (quiescent and activated) | OCA alone | 0.1 - 10 µM | No significant change in the expression of pro-inflammatory and pro-fibrotic cytokines. | [5] |

| Primary Murine HSCs | LPS or TNF-α + OCA | Not specified | OCA did not alter the expression of MCP-1 or MMP-13. | [5] |

| Human LX-2 HSCs | TGF-β1 + OCA | 10 µM | A significant decrease in COL1A1 expression was observed. No significant effect on α-SMA expression. | [1][5] |

| Primary Murine Kupffer Cells | LPS + OCA | Not specified | OCA prevented the activation of Kupffer cells. | [5] |

| Primary Murine LSECs | TNF-α + OCA | Not specified | OCA inhibited the activation of LSECs. | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Indirect mechanism of OCA on HSCs via FXR activation in Kupffer cells/LSECs.

Caption: General experimental workflow for studying the in vitro effects of OCA on HSCs.

Discussion and Future Directions

The in vitro evidence strongly suggests that this compound's anti-fibrotic effects are primarily mediated by its action on inflammatory cells within the liver, such as Kupffer cells and LSECs, rather than through a direct effect on hepatic stellate cells.[5] By activating FXR in these cells, OCA suppresses the NF-κB signaling pathway, leading to a reduction in the secretion of pro-inflammatory and pro-fibrotic cytokines. This, in turn, diminishes the paracrine activation of HSCs.[1][5]

While some studies have shown a direct effect of high concentrations of OCA on HSCs, the physiological relevance of these findings requires further investigation.[1] Future in vitro research should focus on more complex co-culture systems that include hepatocytes, Kupffer cells, LSECs, and HSCs to more accurately model the intricate cellular crosstalk that occurs in the liver microenvironment. These advanced models will be invaluable for further elucidating the precise mechanisms of action of OCA and for the development of novel anti-fibrotic therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Ursodeoxycholyl lysophosphatidylethanolamide attenuates hepatofibrogenesis by impairment of TGF-β1/Smad2/3 signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. FXR agonist this compound reduces hepatic inflammation and fibrosis in a rat model of toxic cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Primary Human Hepatic Stellate Cells Culture Protocol [sigmaaldrich.com]

Beyond FXR: An In-depth Technical Guide to the Alternative Molecular Targets of Obeticholic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obeticholic acid (OCA), a potent farnesoid X receptor (FXR) agonist, is a semi-synthetic bile acid analog clinically evaluated for chronic liver diseases. While its therapeutic effects are largely attributed to FXR activation, emerging evidence suggests that OCA may engage with other molecular targets, contributing to its broader pharmacological profile. This technical guide provides a comprehensive overview of the known and putative non-FXR molecular targets of OCA, with a focus on the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5) and the sphingosine-1-phosphate receptor 2 (S1PR2). This document synthesizes quantitative data, details key experimental methodologies, and visualizes the associated signaling pathways to support further research and drug development efforts in this area.

Introduction

This compound (OCA) was developed as a selective and potent agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a pivotal role in bile acid, lipid, and glucose homeostasis.[1] Activation of FXR by OCA leads to the regulation of genes involved in reducing bile acid synthesis and promoting their transport, which forms the basis of its therapeutic application in cholestatic liver diseases.[1] However, like endogenous bile acids, OCA has the potential to interact with other cellular receptors. Understanding these off-target interactions is crucial for a complete comprehension of its mechanism of action and for anticipating potential side effects. This guide delves into the molecular interactions of OCA beyond FXR, focusing on cell surface receptors that may mediate some of its ancillary effects.

G Protein-Coupled Bile Acid Receptor 1 (GPBAR1/TGR5)

GPBAR1, also known as TGR5, is a G protein-coupled receptor that is activated by bile acids and is expressed in various tissues, including the intestine, gallbladder, and immune cells such as macrophages.[2] Unlike FXR, which is a nuclear receptor, TGR5 is a cell surface receptor that mediates rapid, non-genomic effects through G protein signaling.

OCA's Interaction with TGR5

While OCA is significantly more potent as an FXR agonist, several studies indicate that it can also function as a ligand for TGR5.[3] However, there is some discrepancy in the literature regarding the potency of this interaction, with some reports suggesting limited to no activity.[4] It is generally accepted that other bile acids, such as lithocholic acid (LCA) and deoxycholic acid (DCA), are more potent natural agonists of TGR5.[5] The activation of TGR5 by OCA is likely weaker than its effect on FXR, but it may still contribute to the overall pharmacological effects, particularly at higher concentrations.

Quantitative Data: TGR5 Activation

The following table summarizes the half-maximal effective concentrations (EC50) for various ligands at the TGR5 receptor to provide context for OCA's potential activity. Direct and consistent EC50 values for OCA on TGR5 are not firmly established in the literature.

| Ligand | Receptor | EC50 Value (µM) | Notes |

| Lithocholic Acid (LCA) | TGR5 | 0.53 | Most potent natural agonist[5] |

| Deoxycholic Acid (DCA) | TGR5 | 1.0 | Natural agonist[5] |

| Chenodeoxycholic Acid (CDCA) | TGR5 | 4.4 | Natural agonist[5] |

| Cholic Acid (CA) | TGR5 | 7.7 | Natural agonist[5] |

| INT-767 | TGR5 | 0.63 | Synthetic dual FXR/TGR5 agonist[6] |

TGR5 Signaling Pathway

Activation of TGR5 by an agonist like a bile acid leads to the stimulation of a Gαs protein, which in turn activates adenylyl cyclase.[6] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the cAMP response element-binding protein (CREB), leading to the modulation of gene expression.[7] This pathway is implicated in anti-inflammatory responses and metabolic regulation.[7]

Figure 1. TGR5 signaling pathway initiated by bile acid binding.

Experimental Protocol: TGR5 Activation via cAMP Assay